MAO-B Inhibition Selectivity
Acetaldehyde O-(2-(1H-imidazol-1-yl)phenyl) oxime demonstrates a stark selectivity for the MAO-B enzyme isoform over MAO-A. This selectivity profile is crucial for minimizing off-target effects in neurological research models [1].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2,100 nM |
| Comparator Or Baseline | IC50 = 6 nM (for MAO-A) |
| Quantified Difference | 350-fold weaker inhibition of MAO-A |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; 1 hr incubation. MAO-A assay using 5-hydroxytryptamine substrate. |
Why This Matters
This high isoform selectivity makes the compound a valuable tool compound for studying MAO-B's specific role in neurodegenerative pathways, avoiding the confounding effects of MAO-A inhibition on serotonin metabolism.
- [1] BindingDB. BDBM50075964 (CHEMBL3415802) Bioactivity Data: Inhibition of human recombinant MAO-B and MAO-A. View Source
